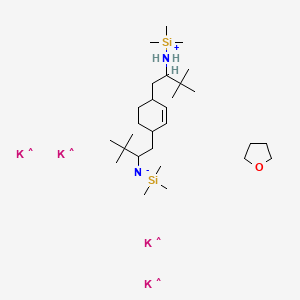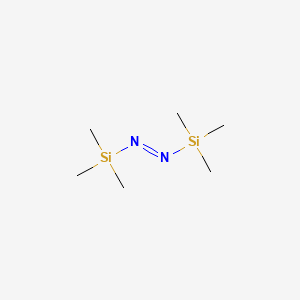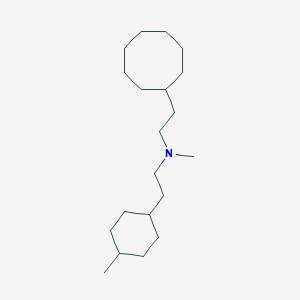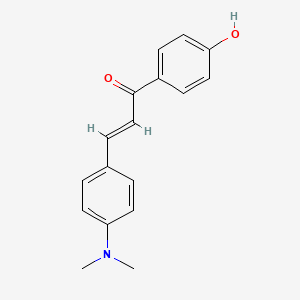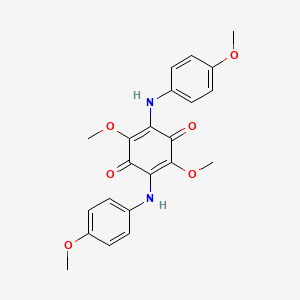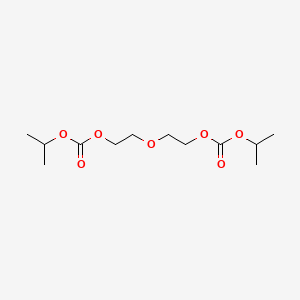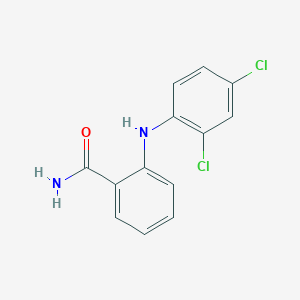
zinc;zirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The zinc zirconium compound, often referred to as zinc zirconate, is a chemical compound that combines zinc and zirconium. This compound is known for its unique properties, including high thermal stability and catalytic activity. It finds applications in various fields such as ceramics, electronics, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc zirconate can be synthesized through the high-temperature calcination of a homogenous mixture of zinc oxide and zirconium dioxide. The process involves heating the mixture at temperatures ranging from 800 to 900 degrees Celsius. After heating, the product is cooled and washed to remove any unreacted components, resulting in pure zinc zirconate .
Industrial Production Methods: In industrial settings, zinc zirconium compounds can also be prepared through electrolytic methods. This involves depositing zirconium on a liquid cathode from a molten chloride fluoride electrolyte using a soluble zirconium anode .
Chemical Reactions Analysis
Types of Reactions: Zinc zirconium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the compound’s catalytic properties.
Common Reagents and Conditions:
Oxidation: Zinc zirconium compounds can act as catalysts in oxidation reactions, often using reagents like oxygen or hydrogen peroxide.
Reduction: These compounds can also participate in reduction reactions, typically involving hydrogen gas or other reducing agents.
Substitution: Substitution reactions involving zinc zirconium compounds may use halides or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield elemental forms or lower oxidation state compounds.
Scientific Research Applications
Zinc zirconium compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of zinc zirconium compounds involves their ability to act as catalysts in various chemical reactions. The compounds’ catalytic activity is attributed to their Lewis acidic behavior, which facilitates the activation of substrates and accelerates reaction rates . In biological systems, zinc zirconium compounds can interact with cellular components, leading to effects such as enhanced drug delivery or anti-cancer activity .
Comparison with Similar Compounds
Zinc Oxide: Known for its use in sunscreens and as a catalyst in organic reactions.
Zirconium Dioxide: Widely used in ceramics and as a refractory material.
Zirconium Tetrachloride: Used as a catalyst in various organic synthesis reactions.
Uniqueness: Zinc zirconium compounds combine the properties of both zinc and zirconium, resulting in unique thermal stability and catalytic activity. Unlike zinc oxide, which is primarily used for its UV-blocking properties, zinc zirconium compounds are more versatile in their applications, particularly in catalysis and electronics .
Properties
CAS No. |
12211-27-7 |
|---|---|
Molecular Formula |
ZnZr2 |
Molecular Weight |
247.8 g/mol |
IUPAC Name |
zinc;zirconium |
InChI |
InChI=1S/Zn.2Zr |
InChI Key |
ZQXHGQDLBMEXKK-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Zr].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


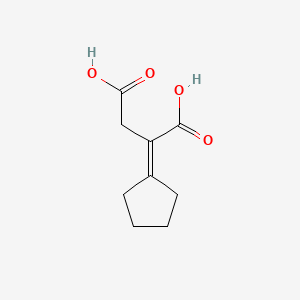
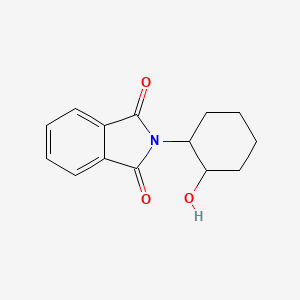
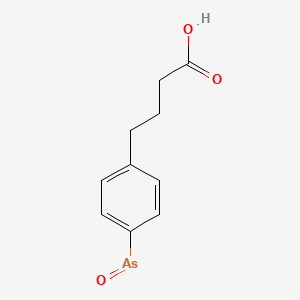

![3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid](/img/structure/B14723808.png)
